
1-Fluoro-5-methylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest in the field of chemical carcinogenesis due to its structural similarity to other carcinogenic PAHs.
Vorbereitungsmethoden
The synthesis of 1-fluoro-5-methylchrysene typically involves the fluorination of 5-methylchryseneThe reaction is usually carried out in an organic solvent such as acetonitrile, at room temperature
Analyse Chemischer Reaktionen
1-Fluoro-5-methylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluoro-substituted chrysene quinones.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding dihydro derivatives.
The major products formed from these reactions include fluoro-substituted chrysene derivatives, which are useful intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-5-methylchrysene has several scientific research applications:
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and stability of PAHs.
Biology: The compound is used in studies investigating the metabolic activation and detoxification pathways of fluorinated PAHs.
Medicine: Research on its carcinogenic potential helps in understanding the mechanisms of chemical carcinogenesis and developing strategies for cancer prevention.
Wirkmechanismus
The biological activity of 1-fluoro-5-methylchrysene is primarily due to its metabolic activation. The compound undergoes enzymatic oxidation to form reactive intermediates, which can bind to DNA and cause mutations. The key molecular targets include cytochrome P450 enzymes, which catalyze the formation of dihydrodiol epoxides, the ultimate carcinogenic metabolites .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-5-methylchrysene can be compared with other fluorinated derivatives of 5-methylchrysene, such as:
- 3-Fluoro-5-methylchrysene
- 6-Fluoro-5-methylchrysene
- 7-Fluoro-5-methylchrysene
- 9-Fluoro-5-methylchrysene
- 1this compound
- 12-Fluoro-5-methylchrysene
These compounds exhibit varying degrees of carcinogenic activity, with some being less active than 5-methylchrysene itself. The unique position of the fluorine atom in this compound influences its metabolic activation and carcinogenic potential, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
64977-44-2 |
|---|---|
Molekularformel |
C19H13F |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
1-fluoro-5-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-11-13-5-2-3-6-14(13)17-10-9-15-16(19(12)17)7-4-8-18(15)20/h2-11H,1H3 |
InChI-Schlüssel |
XEMHABFHBIXNKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





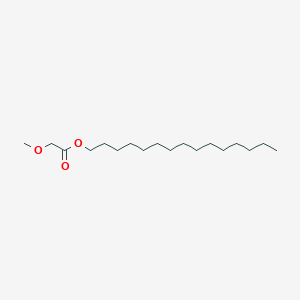
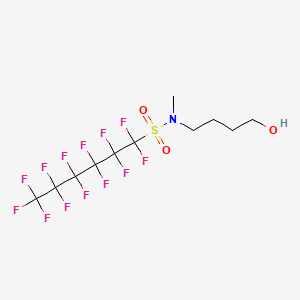

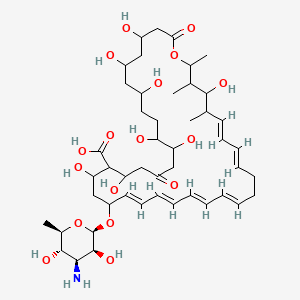
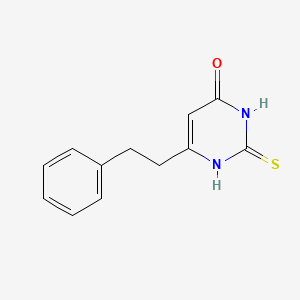

![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)

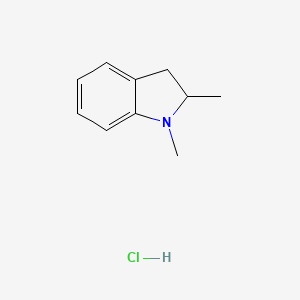

![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)
